Nimbanal

Description

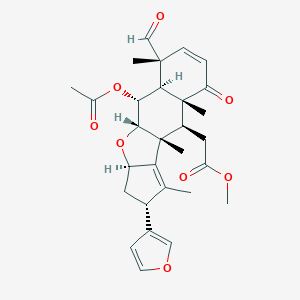

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(1S,2R,3S,4R,8R,9S,10R,13R,15R)-2-acetyloxy-4-formyl-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O8/c1-15-18(17-8-10-35-13-17)11-19-23(15)29(5)20(12-22(33)34-6)28(4)21(32)7-9-27(3,14-30)25(28)24(26(29)37-19)36-16(2)31/h7-10,13-14,18-20,24-26H,11-12H2,1-6H3/t18-,19-,20-,24-,25+,26-,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZMJZLZKQMODA-AGKCECBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)C=O)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](C=CC5=O)(C)C=O)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557187 | |

| Record name | Methyl [(2R,3aR,4aS,5R,5aS,9aR,10S,10aR)-5-(acetyloxy)-6-formyl-2-(furan-3-yl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-10-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120462-51-3 | |

| Record name | Methyl [(2R,3aR,4aS,5R,5aS,9aR,10S,10aR)-5-(acetyloxy)-6-formyl-2-(furan-3-yl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-10-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Isolation, and Biosynthetic Pathways of Nimbanal

Natural Occurrence and Botanical Sources

Nimbanal is primarily found in Azadirachta indica, a tree native to the Indian subcontinent and Burma, and widely cultivated in tropical and subtropical regions globally mdpi.combiomedpharmajournal.orgscialert.net.

Azadirachta indica as a Primary Source

Azadirachta indica serves as a key botanical source for Nimbanal. This compound was initially isolated from the seed extract of the neem tree capes.gov.br. The neem tree is renowned for its rich array of bioactive compounds, particularly terpenoids, which include limonoids like Nimbanal mdpi.combiomedpharmajournal.orgscialert.netamegroups.orgresearchgate.netnih.govscielo.brscite.aimdpi.com.

Distribution within Plant Tissues

Nimbanal is distributed across various tissues of the Azadirachta indica plant. Research indicates its presence in the seed kernel, stem, pericarp, flower, and leaf researchgate.net. Quantitative profiling studies have shown that Nimbanal is present at higher levels in the kernel of developmental stages 4 and 5, as well as in the stem, with concentrations ranging from 0.05 to 0.10 mg/g. Traceable levels have also been observed in other plant parts researchgate.net. Furthermore, Nimbanal has been identified as a constituent of neem oil mdpi.com and has also been reported in neem roots scielo.br. A chemical characterization of neem extracts using LC-MS revealed that Nimbanal constituted approximately 4.4% of the total terpenoids identified in the extracts, although its concentration can vary depending on the extraction solvent used amegroups.orgscite.ai.

Table 1: Distribution of Nimbanal in Azadirachta indica Tissues

| Plant Tissue | Relative Abundance/Concentration | Reference |

| Seed Kernel | Higher levels (0.05-0.10 mg/g) | researchgate.net |

| Stem | Higher levels (0.05-0.10 mg/g) | researchgate.net |

| Pericarp | Traceable levels | researchgate.net |

| Flower | Traceable levels | researchgate.net |

| Leaf | Traceable levels | researchgate.net |

| Neem Extracts | 4.4% of total terpenoids | amegroups.orgscite.ai |

| Neem Oil | Constituent | mdpi.com |

| Roots | Identified | scielo.br |

Biosynthetic Routes and Metabolic Precursors

The biosynthesis of Nimbanal, like other limonoids, is a complex process originating from the isoprenoid pathway within the plant researchgate.netnih.govnih.govresearchgate.net.

Isoprenoid Pathway Involvement in Nimbanal Biosynthesis

All isoprenoid compounds, including the triterpenoids from which limonoids like Nimbanal are derived, are synthesized from two universal five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) nih.govmdpi.comwikipedia.orgnih.govchimia.chcabidigitallibrary.orgnih.gov. These precursors are then assembled to form larger isoprenoid structures.

Mevalonate and Methylerythritol Phosphate Pathways Contributions

In plants, IPP and DMAPP are synthesized via two distinct pathways: the Mevalonate (MVA) pathway, which operates in the cytoplasm, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in plastids researchgate.netnih.govnih.govmdpi.comwikipedia.orgnih.govchimia.chcabidigitallibrary.orgnih.govnih.gov.

For limonoid biosynthesis in Azadirachta indica, the MVA pathway appears to be the predominant route. Studies using stable isotope labeling and specific pathway inhibitors have demonstrated this preferential contribution. When neem cell suspensions were treated with mevinolin, a known inhibitor of the MVA pathway, a drastic decrease in limonoid levels was observed. Conversely, inhibition of the MEP pathway with fosmidomycin (B1218577) did not significantly affect limonoid biosynthesis nih.gov. This finding is further supported by the higher expression levels of genes encoding the rate-limiting enzyme of the MVA pathway, 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGR), compared to those of the MEP pathway's deoxyxylulose-phosphate synthase (DXS) in various neem tissues and in vitro cell cultures nih.gov.

Enzymatic Activities in Limonoid Formation Relevant to Nimbanal

The biosynthesis of limonoids, including Nimbanal, diverges from the general steroid biosynthesis pathway at the formation of the triterpene skeleton. This crucial step involves the cyclization of 2,3(S)-oxidosqualene, a reaction catalyzed by triterpene synthase enzymes nih.gov.

The precursor, 2,3(S)-oxidosqualene, is formed through the epoxidation of squalene (B77637). Squalene itself is a 30-carbon molecule synthesized from two units of farnesyl diphosphate (FPP) via a 1'-1 condensation, a reaction facilitated by squalene synthase (SQS) nih.govnih.gov. FPP, a 15-carbon precursor, is generated by the sequential coupling of IPP with its allylic isomer DMAPP, or with geranyl diphosphate (GPP), through the action of prenyltransferases such as geranyl diphosphate synthase (GDS) and farnesyl diphosphate synthase (FDS) nih.gov.

Following the formation of the triterpene backbone, a series of complex modifications occur. These involve skeletal rearrangements and functionalization reactions mediated by various enzyme systems, including oxidoreductases, isomerases, methyl/acetyltransferases, and hydrolases researchgate.netnih.gov. Nimbanal is specifically classified as a C-seco tetranortriterpenoid, indicating that its structure results from the opening and subsequent rearrangements of the C-ring of a precursor triterpenoid (B12794562) nih.govthieme-connect.com.

Table 2: Key Enzymes and Precursors in Limonoid Biosynthesis (Relevant to Nimbanal)

| Pathway/Step | Key Precursors/Substrates | Key Enzymes/Enzyme Classes | Reference |

| Isoprenoid Biosynthesis (General) | Acetyl-CoA | wikipedia.orgtaylorandfrancis.com | |

| MVA Pathway | Acetyl-CoA, Mevalonate | HMG-CoA Reductase (HMGR), Mevalonate Kinase (MVK), Phosphomevalonate Kinase (PMVK) | nih.govtaylorandfrancis.comnih.gov |

| MEP Pathway | D-G3P, Pyruvate | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | nih.govmdpi.com |

| Common Isoprenoid Building Blocks | Isopentenyl Diphosphate (IPP) Isomerase (IDI) | rsc.org | |

| Formation of Prenyl Diphosphates | IPP, DMAPP, GPP | Geranyl Diphosphate Synthase (GDS), Farnesyl Diphosphate Synthase (FDS) | nih.gov |

| Squalene Synthesis | Farnesyl Diphosphate (FPP) | Squalene Synthase (SQS) | nih.govnih.gov |

| Triterpene Skeleton Formation | 2,3(S)-Oxidosqualene | Triterpene Synthase | nih.gov |

| Limonoid Modification | Triterpene backbone | Oxidoreductases, Isomerases, Methyl/Acetyltransferases, Hydrolases | researchgate.netnih.gov |

Identification and Characterization of Unexplored Biosynthetic Steps

Despite extensive research on the isolation, characterization, synthesis, and bioactivity of limonoids, their precise biosynthetic pathways in the neem tree remain largely underexplored. metabolomicsworkbench.org Recent studies have employed stable isotope labeling and inhibition techniques, alongside comparative quantification of limonoids and 13C limonoid isotopologue analysis, to gain insights into these complex processes within neem cell suspension cultures. phcogj.com Research indicates a growth-specific differential accumulation of limonoids; for instance, C-seco limonoids like azadirachtin (B1665905) A are observed in young tender leaves and undifferentiated cell lines, mirroring the pattern found in kernel tissue. In contrast, ring-intact limonoids, such as nimocinol, tend to accumulate at high levels in hard, mature leaves. phcogj.com This differential accumulation suggests a sophisticated regulation of biosynthetic pathways influenced by developmental stages and tissue types, highlighting the need for further characterization of the unexplored enzymatic steps involved.

Advanced Extraction Methodologies for Nimbanal

Efficient extraction of bioactive compounds like nimbanal from plant matrices is crucial for both research and industrial applications. Traditional methods are often superseded by advanced techniques that offer improved yield, selectivity, and environmental benefits.

Pressurized Liquid Extraction Techniques for Bioactive Compound Isolation

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), Pressurized Fluid Extraction (PFE), or High-Pressure Solvent Extraction (HPSE), is a modern technique developed to overcome the limitations of conventional extraction methods. nih.gov PLE utilizes solvents at elevated temperatures and pressures, typically below their critical points, to maintain them in a liquid state. nih.gov These conditions significantly alter the physicochemical properties of the solvent, enhancing its ability to penetrate the plant matrix more deeply and extract target compounds more efficiently. nih.gov

A sequential PLE process has been successfully applied to neem leaves to obtain extracts with varying compositions. This method involves using solvents of increasing polarity in a fixed-bed extractor cell. nih.govnih.govnih.gov For example, a sequential extraction might begin with non-polar solvents like hexane, followed by moderately polar solvents such as ethyl acetate (B1210297), and concluding with highly polar solvents like ethanol (B145695). This sequential approach allows for the fractionation of extracts, enriching specific compound classes in different fractions. nih.gov

Optimization of Solvent Systems for Nimbanal Yield

The choice and optimization of solvent systems are critical determinants of nimbanal yield and extract composition. Studies have shown that the concentration of nimbanal can vary significantly depending on the polarity and capacity of the solvent used. wikipedia.orgnih.gov

In a sequential pressurized liquid extraction of neem leaves, nimbanal has been identified in extracts obtained with different solvents. The following table illustrates the approximate percentage of nimbanal detected in various solvent extracts from neem leaves:

| Solvent Type | Extraction Yield (%) | Nimbanal Concentration (%) researchgate.netnih.gov | PubChem CID of Extract |

| Hexane (SH) | 9.07 ± 0.01 | 4.4 | 14175318 |

| Ethyl Acetate (SEA) | 19.93 ± 0.01 | 4.4 | 23156736 |

| Ethanol (SE) | 19.87 ± 0.01 | Not specified, but present | 6245251 |

| Ethanol (EE) (one-step) | 19.74 ± 0.01 | Not specified, but present | 11010022 |

Note: The percentage of nimbanal (4.4%) is reported as a constituent of the total terpenoids identified in the extract, not as a percentage of the total dry mass yield. wikipedia.orgresearchgate.net

Ethyl acetate (SEA) has been highlighted as a particularly effective solvent for obtaining terpenes, including nimbanal, from neem leaves during sequential pressurized liquid extraction. researchgate.netnih.gov Optimization of solvent extraction processes often involves evaluating parameters such as solvent type, solvent concentration (e.g., aqueous ethanol solutions), extraction temperature, and extraction time. ammpdb.comfoodandnutritionresearch.netnih.govuni.lu These optimization efforts aim to maximize the yield of desired compounds while minimizing the co-extraction of undesirable substances. foodandnutritionresearch.net

Chemical Synthesis and Semisynthetic Derivatization of Nimbanal and Analogues

The structural complexity of limonoids, including nimbanal, presents significant challenges and opportunities for synthetic organic chemists. Chemical synthesis and semisynthetic derivatization offer pathways to obtain nimbanal and its analogues, enabling further investigation into their structure-activity relationships and potential applications.

Convergent and Divergent Synthetic Strategies for Ring C-Seco Limonoids

The total synthesis of complex ring C-seco limonoids, such as those of the nimbin-type, salannin-type, and nimbolinin-type, has been achieved through both convergent and divergent synthetic strategies. foodandnutritionresearch.net These strategies are designed to construct the intricate hexacyclic framework characteristic of these compounds. Key transformations employed in these syntheses include:

Catalytic asymmetric Diels-Alder reactions: Used to construct the A-ring with precise control over stereochemistry at C4 and C5. foodandnutritionresearch.net

Diastereoselective Pd-catalyzed reductive Heck reactions: Crucial for the formation of the C8-C9 bond. foodandnutritionresearch.net

Sulfonyl hydrazone-mediated etherification and regioselective 5-exo-trig radical cyclization: Instrumental in assembling the central tetrahydrofuran (B95107) ring, a common feature in many limonoids. foodandnutritionresearch.net

Nimbanal itself can be generated through chemical transformations. For instance, it has been reported that nimbanal can be obtained by treating a specific intermediate (compound 42) with acetic anhydride (B1165640) (Ac2O), which is a derivatization of nimbolide (B1678885). foodandnutritionresearch.net This highlights the possibility of synthesizing nimbanal from related, more readily available limonoid scaffolds.

Functional Group Transformations and Analog Design

Functional group interconversions are fundamental to organic synthesis, allowing chemists to modify the reactivity and properties of molecules by transforming one functional group into another. This concept is pivotal in the design and synthesis of nimbanal analogues. Common types of functional group transformations include oxidation-reduction reactions (e.g., interconversion between alcohols and carbonyl compounds), nucleophilic and electrophilic substitutions, and elimination and addition reactions.

Semisynthetic derivatization, which involves chemical modifications of naturally isolated compounds, is a powerful approach to create a diverse array of analogues with potentially altered physicochemical properties and biological activities. For example, the synthesis of nimbolide analogues demonstrates the versatility of this approach, showing that alternative configurations and substitution groups on the E-ring are tolerated while maintaining or enhancing biological activity. By strategically manipulating functional groups within the nimbanal scaffold, researchers can explore new derivatives with improved solubility, stability, or targeted biological effects, contributing to a deeper understanding of limonoid chemistry and its applications.

Analytical Characterization and Identification of Nimbanal

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating Nimbanal from other co-occurring compounds in plant extracts, leveraging differences in their affinities for stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of Nimbanal. Studies have employed HPLC, often coupled with photodiode array (PDA) and electrospray ionization-mass spectrometry (ESI-MS), for the chemical characterization of Nimbanal in Neem leaf extracts preprints.orgmdpi.comresearchgate.netembrapa.br.

A common setup involves a reversed-phase column, such as a LIChroCART® RP-18 column (150 mm × 4.6 mm, 5 µm), with a mobile phase consisting of acetonitrile (B52724) and water mdpi.com. The precise composition of the mobile phase and flow rate are critical for optimal separation. For instance, a mobile phase of acetonitrile/water (60:40 v/v) at a flow rate of 0.50 mL/min over a 40-minute runtime has been reported for analyzing Neem extracts containing Nimbanal mdpi.com.

The retention time of Nimbanal can vary slightly depending on the extraction solvent and specific chromatographic conditions. Table 1 illustrates typical retention times observed for Nimbanal in different Neem leaf extracts obtained through pressurized liquid extraction (PLE) preprints.orgmdpi.comresearchgate.netembrapa.br.

Table 1: HPLC Retention Times of Nimbanal in Neem Leaf Extracts

| Extract Type | Retention Time (min) |

| Hexane (SH) | 24.96 |

| Ethyl Acetate (B1210297) (SEA) | 24.86 |

| Ethanol (B145695) (SE) | 24.87 |

| Ethanol (EE) | 24.93 |

Gas Chromatography (GC) is another powerful technique used for the separation of volatile and semi-volatile compounds. Nimbanal has been identified in Neem plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netppjonline.orgresearchgate.net. GC-MS is particularly effective for the identification of various phytochemicals, including triterpenoids like Nimbanal researchgate.netbiomedpharmajournal.org. While specific GC parameters for Nimbanal itself are not extensively detailed in all reported studies, the general application of GC-MS involves the volatilization of the sample, separation of components based on their boiling points and interaction with the stationary phase, followed by detection.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the preliminary separation and qualitative analysis of compounds, including triterpenoids from Neem extracts nih.govresearchgate.netarchive.orgscribd.com. TLC profiling involves spotting the sample onto a stationary phase (e.g., silica (B1680970) gel plate) and allowing a mobile phase to ascend by capillary action, separating components based on their polarity. This technique is often used for screening crude extracts and monitoring purification steps of compounds like Nimbanal nih.gov.

Gas Chromatography (GC)

Mass Spectrometric Identification and Profiling

Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of a compound, enabling its definitive identification. When coupled with chromatographic techniques, it forms a robust analytical platform.

Liquid Chromatography-Mass Spectrometry (LC-MS), including Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) and UPLC-Electrospray Ionization-Quadrupole/Orbitrap-MS (UPLC-ESI(+)-Q/Orbitrap-MS), has been extensively used for the profiling and characterization of triterpenoids, including Nimbanal, from various Neem tissues nih.govpreprints.orgmdpi.comresearchgate.netembrapa.brresearchgate.netcabidigitallibrary.orgresearchgate.net. This hyphenated technique combines the separation power of LC with the identification capabilities of MS.

LC-MS analysis in positive electrospray ionization (ESI+) mode has revealed characteristic fragmentation patterns for Nimbanal. The protonated molecular ion [M+H]+ and an adduct with water [M+H2O]+ are typically observed. Table 2 presents the characteristic m/z fragmentation ions observed for Nimbanal during ESI-MS analysis preprints.orgmdpi.comresearchgate.netembrapa.br. A fragment at m/z 147.0804 is considered a characteristic signature for C-seco limonoids, a class to which Nimbanal belongs researchgate.net.

Table 2: ESI-MS Fragmentation Ions (m/z) of Nimbanal

| Ion Type | m/z Values |

| Fragments | 221, 265, 339, 345, 405, 428, 451, 453, 455, 471, 482, 493 |

| [M+H]+ | 511 |

| [M+H2O]+ | 528 |

| Signature Fragment | 147.0804 (characteristic for C-seco limonoids) researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable technique for the identification of bioactive compounds in medicinal plants, including the detection of Nimbanal in Azadirachta indica extracts researchgate.netppjonline.orgresearchgate.netbiomedpharmajournal.org. This method is particularly suitable for analyzing volatile and semi-volatile components. In GC-MS, separated compounds eluting from the GC column enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectra provide a unique fingerprint for each compound, allowing for their identification by comparison with spectral libraries. GC-MS has been instrumental in profiling the phytochemical constituents of Neem, confirming the presence of various triterpenoids, including Nimbanal researchgate.netbiomedpharmajournal.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Extracts

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable tools in organic chemistry for identifying and confirming the structure of chemical compounds. For a complex limonoid such as Nimbanal, NMR, IR, and UV-Vis spectroscopies would be employed to provide detailed structural insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework and connectivity within a molecule. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are critical for the structural elucidation of complex natural products like Nimbanal. mdpi.comresearchgate.netnih.gov

Expected Information from ¹H NMR Spectroscopy: ¹H NMR would reveal the number of distinct proton environments, their chemical shifts (δ), and their coupling patterns (multiplicity and coupling constants, J). For a limonoid like Nimbanal (C₂₉H₃₄O₈), one would expect signals across various regions of the spectrum, indicative of:

Aliphatic protons: Methyl, methylene, and methine protons in the complex polycyclic core would give rise to signals typically in the δ 0.5-2.5 ppm range.

Protons adjacent to oxygen or carbonyl groups: These would appear at higher chemical shifts (δ 3.0-5.5 ppm), reflecting the deshielding effect of oxygen atoms present in ester, ether, or hydroxyl functionalities.

Olefinic protons: Protons on double bonds, if present in the limonoid structure (which is common), would typically resonate in the δ 4.5-7.0 ppm range.

Furan (B31954) ring protons: Limonoids often contain a furan ring, whose protons typically appear as distinct signals in the aromatic region (δ 7.0-7.5 ppm) due to their characteristic chemical shifts and coupling patterns.

Expected Information from ¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton, indicating the number of unique carbon environments and their chemical shifts. mdpi.comresearchgate.netnih.gov

Carbonyl carbons: Carbons of ester (δ 170-180 ppm) and potentially ketone (δ 190-220 ppm) functionalities would be observed in the downfield region.

Oxygen-bearing carbons: Carbons directly bonded to oxygen (e.g., in ethers, alcohols, esters) would resonate in the δ 60-90 ppm range.

Olefinic carbons: Carbons involved in double bonds would typically appear in the δ 100-160 ppm range.

Aliphatic carbons: Saturated carbons (methyl, methylene, methine, and quaternary carbons) would be found in the δ 10-60 ppm range.

Furan ring carbons: Carbons of the furan moiety would also appear in the olefinic/aromatic region.

Hypothetical NMR Data Presentation (Illustrative Example for a Limonoid): (Note: This table presents hypothetical data to illustrate the format and types of information typically found in NMR characterization of limonoids, as specific experimental data for Nimbanal were not found.)

| Position | ¹H NMR (δ, ppm) | Multiplicity (J, Hz) | ¹³C NMR (δ, ppm) | Assignment |

| H-x | 7.42 | d (1.8) | 142.5 | Furan H |

| H-y | 7.30 | dd (1.8, 0.8) | 139.1 | Furan H |

| H-z | 6.25 | dd (1.8, 0.8) | 109.8 | Furan H |

| H-a | 5.15 | s | 78.9 | H-C-O- |

| H-b | 4.88 | d (9.5) | 82.1 | H-C-O- |

| H-c | 3.75 | s | 52.8 | OCH₃ |

| H-d | 2.10 | m | 35.6 | CH₂ |

| H-e | 1.25 | s | 22.3 | CH₃ |

| C=O | - | - | 174.1 | Ester Carbonyl |

| C=O | - | - | 210.5 | Ketone Carbonyl |

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. tandfonline.comresearchgate.netnih.govosti.gov

Expected Information from IR Spectroscopy: For Nimbanal (C₂₉H₃₄O₈), which is a highly oxygenated terpenoid, several key absorption bands would be anticipated:

Carbonyl stretching (C=O): Strong absorption bands would be expected for ester carbonyls (typically 1735-1750 cm⁻¹) and potentially ketone carbonyls (typically 1700-1725 cm⁻¹), which are common in limonoid structures.

Hydroxyl stretching (O-H): If free hydroxyl groups are present, a broad absorption band around 3200-3600 cm⁻¹ would indicate the presence of alcohol functionalities.

C-H stretching: Bands for aliphatic C-H stretching would appear around 2850-2970 cm⁻¹. Olefinic C-H stretching (if C=C bonds are present) would be observed above 3000 cm⁻¹.

C-O stretching: Strong absorptions in the 1000-1250 cm⁻¹ region would be indicative of C-O stretching in alcohols, ethers, and esters.

C=C stretching: Medium to weak absorption bands for carbon-carbon double bonds would be expected in the 1600-1680 cm⁻¹ range.

Hypothetical IR Data Presentation (Illustrative Example for a Limonoid): (Note: This table presents hypothetical data to illustrate the format and types of information typically found in IR characterization of limonoids, as specific experimental data for Nimbanal were not found.)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3450 (broad) | Strong | O-H stretching (alcohol) |

| 2955, 2870 | Medium | C-H stretching (aliphatic) |

| 1745 | Strong | C=O stretching (ester) |

| 1710 | Strong | C=O stretching (ketone) |

| 1640 | Weak | C=C stretching |

| 1240 | Strong | C-O stretching (ester) |

| 1050 | Strong | C-O stretching (alcohol/ether) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule, particularly conjugated systems and chromophores. nih.govresearchgate.netscribd.comresearchgate.netresearchgate.netnist.gov

Expected Information from UV-Vis Spectroscopy: For Nimbanal, a limonoid, the UV-Vis spectrum would primarily indicate the presence and extent of conjugated double bonds and carbonyl groups.

n→π transitions:* Carbonyl groups (C=O) typically exhibit weak n→π* transitions in the 270-300 nm range.

π→π transitions:* Conjugated double bonds, if present, would give rise to stronger π→π* transitions at longer wavelengths. The furan ring, a common feature in limonoids, contains a conjugated system that would contribute to UV absorption, typically in the 200-220 nm range.

α,β-unsaturated carbonyls: If the structure contains α,β-unsaturated carbonyl systems, these would show characteristic strong absorptions at higher wavelengths (e.g., 220-250 nm or higher depending on the extent of conjugation).

The absence of strong absorption in the visible region would suggest that Nimbanal is likely a colorless compound, consistent with most limonoids.

Hypothetical UV-Vis Data Presentation (Illustrative Example for a Limonoid): (Note: This table presents hypothetical data to illustrate the format and types of information typically found in UV-Vis characterization of limonoids, as specific experimental data for Nimbanal were not found.)

| λmax (nm) | ε (L mol⁻¹ cm⁻¹) | Assignment |

| 210 | 8,500 | Furan ring π→π |

| 245 | 12,000 | Conjugated C=C-C=O π→π |

| 285 | 150 | Non-conjugated C=O n→π* |

The comprehensive analysis combining these spectroscopic techniques, along with other analytical methods like Mass Spectrometry (MS), would be essential for unequivocally determining the full chemical structure of Nimbanal.

Computational and Theoretical Investigations of Nimbanal

Molecular Docking Simulations

Molecular docking simulations are a cornerstone of computational drug discovery, predicting the preferred orientation of a ligand within a receptor's binding site and estimating the binding affinity.

Ligand-Protein Interaction Profiling with Target Receptors (e.g., MERS-CoV-PLpro)

Computational studies have explored the interaction of Nimbanal with the Middle East Respiratory Syndrome Coronavirus Papain-Like Protease (MERS-CoV-PLpro), a key protein involved in viral replication. The three-dimensional structure of MERS-CoV-PLpro (PDB ID: 4PT5) was utilized as the target receptor for these simulations. The docking analysis was performed using software such as AutoDock 1.5.6 and AutoDock Vina, with visualization and molecular interaction studies conducted using BIOVIA Discovery Studio 2019. wikipedia.org

Nimbanal demonstrated specific interactions within the binding site of MERS-CoV-PLpro. It formed a hydrogen bond interaction with the LYS 143 residue of the protein. Additionally, hydrophobic interactions were observed with several amino acid residues, including LYS 287, LEU 124, ASP 123, LYS 126, HIS 142, ARG 285, LYS 102, VAL 99, VAL 103, and ARG 104. wikipedia.org These interactions highlight the potential of Nimbanal to engage with critical residues within the protease's active site.

Binding Affinity and Inhibition Constant Predictions

The molecular docking simulations provided quantitative insights into the binding strength of Nimbanal to MERS-CoV-PLpro. Nimbanal exhibited a binding affinity of -7.7 kcal/mol, indicating a strong interaction with the target protein. wikipedia.orgresearchgate.netguidetopharmacology.org

For comparative purposes, the binding affinities of standard inhibitors were also evaluated. Dexamethasone (B1670325) showed a binding affinity of -6.8 kcal/mol, while Remdesivir had a binding affinity of -6.3 kcal/mol. Hydroxychloroquine, another reference compound, displayed a binding affinity of -4.5 kcal/mol. wikipedia.orgresearchgate.netguidetopharmacology.org The more negative binding affinity of Nimbanal suggests a potentially superior binding interaction compared to these established compounds. Compounds with more negative free energy of binding and low inhibition constants (Ki) are generally considered more potent. wikipedia.orgresearchgate.netguidetopharmacology.org

Table 1: Predicted Binding Affinities of Nimbanal and Reference Compounds against MERS-CoV-PLpro

| Compound | Binding Affinity (kcal/mol) |

| Nimbanal | -7.7 |

| Dexamethasone | -6.8 |

| Remdesivir | -6.3 |

| Hydroxychloroquine | -4.5 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the time-dependent behavior of the protein-ligand complex, offering a more realistic view of their interactions and conformational changes.

Protein-Ligand Complex Stability Analysis

Furthermore, the binding free energy of Nimbanal within the complex was calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. Nimbanal's binding free energy was determined to be -25.51 kcal/mol. This value was found to be comparable to that of dexamethasone, which had a binding free energy of -25.46 kcal/mol. wikipedia.orgresearchgate.netguidetopharmacology.orgmims.com The comparable MM/GBSA scores further support Nimbanal's potential as a stable inhibitor.

Table 2: Predicted Binding Free Energies (MM/GBSA) of Nimbanal and Dexamethasone

| Compound | Binding Free Energy (kcal/mol) (MM/GBSA) |

| Nimbanal | -25.51 |

| Dexamethasone | -25.46 |

Conformational Dynamics and Interaction Analysis

The molecular dynamics simulations provided insights into the conformational dynamics of both Nimbanal and the MERS-CoV-PLpro protein upon complex formation. The RMSD and RMSF analyses, along with torsional angle studies, helped to substantiate the efficacy of Nimbanal as an effective drug candidate by demonstrating the stability of its binding and the potential impact on the protein's flexibility. wikipedia.orgresearchgate.netguidetopharmacology.orgmims.com These analyses collectively indicate how the binding of Nimbanal influences the protein's shape and movement, which is critical for its enzymatic function.

Quantum Chemical Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and physicochemical properties of molecules. While the primary research on Nimbanal's interaction with MERS-CoV-PLpro primarily focused on molecular docking and dynamics, quantum chemical calculations are generally employed to determine properties such as optimized 3D geometries, enthalpies, Gibbs free energy, vibrational frequencies, Mulliken charges, and spin densities. These calculations are vital for understanding the intrinsic chemical behavior of a compound, including its electron donating and accepting potentials, which are key to its reactivity and potential for interaction with biological targets. mims.com Although specific detailed quantum chemical findings for Nimbanal were not extensively reported in the provided sources, such calculations are fundamental for a comprehensive theoretical characterization of any potential drug candidate.

Electronic Structure Determination and Reactivity Prediction

Electronic structure determination, often performed using Density Functional Theory (DFT), provides fundamental information about a molecule's electronic configuration, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govbiointerfaceresearch.comunar.ac.id These frontier molecular orbitals are critical for predicting a molecule's kinetic and thermodynamic stability, as well as its reactivity and photochemical properties. nih.govunar.ac.id For instance, the energy gap between HOMO and LUMO (band gap) is indicative of a molecule's stability and reactivity, with a lower energy gap often suggesting higher reactivity.

Reactivity prediction also involves assessing a compound's electron-donating and electron-accepting potentials. biointerfaceresearch.com While specific HOMO and LUMO energy values for Nimbanal are not explicitly detailed in the provided literature, studies on Nimbanal have employed molecular modeling techniques, including molecular docking and molecular dynamics simulations, to characterize its interactions with biological targets. researchgate.netnih.govnih.gov These simulations indirectly reflect the electronic properties that govern binding and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution around a molecule and identify potential sites for electrophilic and nucleophilic attack. uni-muenchen.denih.govresearchgate.netnih.govelsevier.com The MEP at any given point in the vicinity of a molecule represents the force exerted on a positive test charge by the molecule's nuclei and electrons. uni-muenchen.denih.gov

In an MEP map, different colors are used to represent varying electrostatic potentials: red typically indicates regions of negative potential (high electron density, attractive to positive charges), blue indicates positive potential (low electron density, attractive to negative charges), and green signifies a zero-potential region. nih.govresearchgate.net By mapping MEP values onto the molecular surface, researchers can assess a molecule's reactivity towards charged reactants. uni-muenchen.denih.gov For Nimbanal, MEP mapping would provide insights into its most reactive sites, aiding in the understanding of its interactions with biological macromolecules like proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates a compound's chemical structure with its biological activity. japsonline.com This allows for the prediction of new compounds' activities based on their molecular descriptors.

Development of Predictive Models for Biological Effects

QSAR models are developed to predict the biological effects of compounds, such as their inhibitory potential against specific targets. japsonline.com In the context of Nimbanal, predictive models have been developed to assess its potential as an antagonist of respiratory syndrome coronavirus. researchgate.netnih.govnih.govworldneemorganisation.orgorcid.org These models aim to establish a relationship between the structural features of Nimbanal and its observed or predicted bioactivity. The predictive capability of QSAR models is often validated by comparing predicted inhibitory concentrations (IC50) with experimental values.

A study involving Nimbanal demonstrated its promising inhibitory effect against Middle East Respiratory Syndrome coronavirus Papain-Like protease (MERS-CoV-PLpro), with a binding free energy of -25.51 kcal/mol when post-scored with MM/GBSA. This value was comparable to that of dexamethasone (-25.46 kcal/mol), a known therapeutic agent. researchgate.netnih.govnih.gov This suggests that Nimbanal's structural characteristics contribute favorably to its potential antiviral activity.

Derivation of Molecular Descriptors

The foundation of QSAR modeling lies in the derivation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties and structural features. These descriptors are typically calculated using quantum chemical methods, such as Density Functional Theory (DFT). biointerfaceresearch.comunar.ac.id

Examples of molecular descriptors that can be derived include:

Ionization Potential (I): Related to the energy of the HOMO, indicating the molecule's ability to donate electrons. nih.gov

Electron Affinity (A): Related to the energy of the LUMO, indicating the molecule's ability to accept electrons. nih.gov

Chemical Hardness (η): A measure of resistance to charge transfer. nih.gov

Chemical Potential (μ): Indicates the escaping tendency of electrons from a molecule. nih.gov

Global Electrophilicity (ω): A measure of a molecule's ability to accept electrons. nih.gov

Electron Donating Power (ω⁻) and Electron Accepting Power (ω⁺): Further describe a molecule's propensity to donate or accept electrons. nih.govbiointerfaceresearch.com

These descriptors are then used as input for statistical or machine learning algorithms to build predictive QSAR models.

In Silico Pharmacokinetic and Drug-Likeliness Evaluation (excluding human clinical pharmacokinetics)

In silico pharmacokinetic studies and drug-likeness assessments are crucial early steps in drug discovery, predicting how a compound might behave within a biological system without requiring extensive experimental work. japsonline.comugm.ac.id

Lipinski's Rule of Five Compliance and Drug-Likeliness Assessment

Lipinski's Rule of Five is a widely used guideline to predict the oral bioavailability and drug-likeness of a compound. drugbank.comlindushealth.comscfbio-iitd.res.in A compound is generally considered to have good oral bioavailability if it meets most of the following criteria:

Molecular weight (MW) ≤ 500 Daltons drugbank.comlindushealth.comscfbio-iitd.res.in

Octanol-water partition coefficient (log P) ≤ 5 drugbank.comlindushealth.comscfbio-iitd.res.in

No more than 5 hydrogen bond donors (HBD) drugbank.comlindushealth.comscfbio-iitd.res.in

No more than 10 hydrogen bond acceptors (HBA) drugbank.comlindushealth.comscfbio-iitd.res.in

According to the rule, an orally active drug should have no more than one violation of these conditions. drugbank.com

Studies on Nimbanal have indicated that it exhibits "drug likeliness" and was reported not to violate Lipinski's Rule. researchgate.netnih.gov However, it is important to note that the reported molecular weight of Nimbanal is 510.58 g/mol scbt.comscbt.com, which technically exceeds the 500 Da threshold of Lipinski's Rule. Despite this single violation, Nimbanal was still considered drug-like in the context of the studies, aligning with the allowance for one violation.

Furthermore, in silico predictions using tools like SwissADME have assessed Nimbanal's pharmacokinetic properties, indicating that it was not an inhibitor of drug-metabolizing enzymes. researchgate.netnih.govnih.govresearchgate.net This suggests a favorable metabolic profile, which is a key aspect of drug-likeness.

The compliance of Nimbanal with Lipinski's Rule of Five, as reported in the literature, is summarized below:

| Lipinski's Rule Parameter | Threshold | Nimbanal's Reported Status/Value | Compliance | Source |

| Molecular Weight (MW) | ≤ 500 Da | 510.58 g/mol | Violation (one allowed) | scbt.comscbt.com |

| log P | ≤ 5 | Not explicitly stated, but "did not violate Lipinski rule" implies compliance | Compliant | researchgate.netnih.gov |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Not explicitly stated, but "did not violate Lipinski rule" implies compliance | Compliant | researchgate.netnih.gov |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Not explicitly stated, but "did not violate Lipinski rule" implies compliance | Compliant | researchgate.netnih.gov |

Biological Activity and Mechanistic Research of Nimbanal Excluding Clinical Human Trial Data

Antiviral Activity Studies in Non-Human Systems

Nimbanal has been computationally investigated for its antiviral properties, particularly against coronaviruses.

Computational studies have explored Nimbanal's inhibitory potential against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) Papain-Like Protease (PLpro). PLpro is a crucial enzyme involved in viral replication and immune evasion, making it a significant target for antiviral drug development researchgate.netnih.govnih.govpensoft.net.

In molecular docking analyses, Nimbanal demonstrated a notable binding affinity of -7.7 kcal/mol against MERS-CoV-PLpro. This affinity compares favorably with known antiviral and anti-inflammatory agents used as benchmarks, such as dexamethasone (B1670325) (-6.8 kcal/mol) and remdesvir (-6.3 kcal/mol) researchgate.netnih.govnih.gov. Further post-scoring with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) computations revealed a binding free energy for Nimbanal of -25.51 kcal/mol, which is comparable to that of dexamethasone (-25.46 kcal/mol) researchgate.netnih.govnih.gov. These findings suggest Nimbanal's strong interaction with the MERS-CoV PLpro enzyme.

Beyond mere binding affinity, molecular dynamics simulations and other analyses, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), further substantiate Nimbanal's efficacy as a potential drug candidate against respiratory syndrome coronaviruses researchgate.netnih.govnih.gov. These simulations provide insights into the stability of the Nimbanal-PLpro complex and the conformational changes induced upon binding, indicating a robust interaction that could disrupt the enzyme's function.

The following table summarizes the computational docking results of Nimbanal against MERS-CoV PLpro compared to standard inhibitors:

| Compound | Target Protein | Binding Affinity (kcal/mol) | Binding Free Energy (kcal/mol, MM/GBSA) | Drug-likeness (Lipinski's Rule) |

| Nimbanal | MERS-CoV PLpro | -7.7 researchgate.netnih.govnih.gov | -25.51 researchgate.netnih.govnih.gov | Compliant researchgate.netnih.govnih.gov |

| Dexamethasone | MERS-CoV PLpro | -6.8 researchgate.netnih.govnih.gov | -25.46 researchgate.netnih.govnih.gov | N/A |

| Remdesvir | MERS-CoV PLpro | -6.3 researchgate.netnih.govnih.gov | N/A | N/A |

| Hydroxychloroquine | MERS-CoV PLpro | -4.5 researchgate.netnih.govnih.gov | N/A | N/A |

Inhibition of Viral Replication Enzymes (e.g., Papain-Like Protease)

Antiproliferative Activity Research in In Vitro Cell Line Models

While Azadirachta indica, the source plant of Nimbanal, is well-documented for its antiproliferative effects against various cancer cell lines, specific research directly attributing these activities to Nimbanal itself is not widely available in the provided search results. Studies on neem extracts and other isolated compounds such as nimbolide (B1678885), nimbin (B191973), and gedunin (B191287) have shown significant antiproliferative activity against established cancer cell lines including MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), HeLa (cervical carcinoma), and HepG2 (hepatocellular carcinoma) nih.govembrapa.brmdpi.comnih.govukm.mynih.govamegroups.cnresearchgate.netmdpi.compreprints.orgjapsonline.comnih.govbmrat.org. These compounds have been observed to induce growth inhibition, cell cycle disruption (e.g., G0/G1 arrest), and apoptosis in various cancer models nih.govembrapa.brmdpi.comnih.govamegroups.cn. However, the specific contribution of Nimbanal to these observed antiproliferative effects within neem extracts or as an isolated compound has not been explicitly detailed in the retrieved literature.

Effects on Established Cancer Cell Lines (e.g., MCF-7, NCI-H460, HeLa, HepG2)

Antimicrobial Activity Studies in Non-Human Systems

Similar to antiproliferative activity, the broader Azadirachta indica plant and its extracts are known for their diverse antimicrobial properties against a range of microorganisms, including bacteria and fungi amegroups.cnwikipedia.orgontosight.aithieme-connect.comamegroups.orgresearchgate.netmdpi.com. Compounds like nimbin and mahmoodin, also derived from neem, have demonstrated antibacterial and antifungal activities wikipedia.orgthieme-connect.comamegroups.orgresearchgate.net. However, direct studies specifically investigating the antimicrobial activity of Nimbanal in non-human systems, such as in vitro bacterial or fungal cultures, were not identified in the current search. The antimicrobial efficacy of neem is often attributed to the synergistic action of its complex mixture of bioactive compounds thieme-connect.commdpi.com.

Impact on Insect Growth and Reproduction

General Inhibitory Functions in Model Biological Systems (Mechanistic Focus)

Computational studies have identified Nimbanal as a promising candidate for general inhibitory functions within model biological systems, specifically demonstrating its potential as an antagonist against viral proteases. Research employing molecular modeling techniques, including molecular docking and molecular dynamics simulations, has predicted Nimbanal to be a potential antagonist of the Middle East Respiratory Syndrome coronavirus (MERS-CoV) Papain-like protease (PLpro). This enzyme is crucial for viral replication, making it a significant therapeutic target.

Furthermore, in these computational assessments, Nimbanal exhibited favorable drug-likeness properties. It did not violate Lipinski's rule, a set of guidelines used to evaluate the drug-likeness of a chemical compound, nor was it predicted to be an inhibitor of drug-metabolizing enzymes. These characteristics suggest a potentially favorable pharmacokinetic profile in a theoretical context.

Modulation of Specific Cellular Pathways (Non-Clinical Context)

The predicted inhibitory activity of Nimbanal against MERS-CoV PLpro suggests its potential to modulate specific cellular pathways in a non-clinical context. The MERS-CoV PLpro is known for its dual functions: it is involved in the processing of the viral polyprotein, which is essential for viral replication, and it also acts as an interferon antagonist. By inhibiting PLpro, Nimbanal is computationally inferred to interfere with critical viral replication pathways within host cells.

Moreover, the PLpro's role as an interferon antagonist involves blocking the interferon regulatory factor 3 (IRF3) pathway, thereby enabling the virus to evade the host cell's innate immune response. Therefore, the antagonistic action of Nimbanal on MERS-CoV PLpro implies a potential modulation of host innate immune response pathways by counteracting the viral evasion mechanism.

Interactions with Defined Biological Targets (Non-Clinical Context)

Detailed computational analyses have elucidated the interactions of Nimbanal with its defined biological target, the MERS-CoV Papain-like protease (PLpro). Molecular docking studies were performed using the 3D structure of MERS-CoV PLpro (PDB: 4PT5) to examine the non-bonding interactions between the compound and the protein.

Nimbanal demonstrated a strong binding affinity to MERS-CoV PLpro, with a predicted binding affinity of -7.7 kcal/mol. This value was among the most negative observed in the study, indicating a potent interaction. Further post-scoring with MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) computation revealed a binding free energy for Nimbanal of -25.51 kcal/mol. This binding free energy was found to be comparable to that of dexamethasone, a known therapeutic agent, which exhibited a binding free energy of -25.46 kcal/mol in the same computational model.

Molecular dynamics simulations further substantiated the efficacy of Nimbanal as a potential drug candidate, demonstrating stable interactions with the protein. Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and torsional angles were analyzed, providing further evidence for Nimbanal's stable binding to the MERS-CoV PLpro.

Table 1: Computational Binding Parameters of Nimbanal with MERS-CoV PLpro

| Compound | Target | Binding Affinity (kcal/mol) | Binding Free Energy (MM/GBSA, kcal/mol) |

| Nimbanal | MERS-CoV PLpro | -7.7 | -25.51 |

| Dexamethasone | MERS-CoV PLpro | -6.8 | -25.46 |

Environmental Relevance and Biotransformation of Nimbanal

Biodegradation Pathways in Natural Ecosystems

As a component of neem, Nimbanal is part of a class of natural compounds generally considered biodegradable in the environment. The degradation of organic compounds in soil, including those derived from plants, is influenced by a multitude of factors such as soil temperature, moisture content, microbial populations, and organic carbon content. These environmental conditions play a crucial role in determining the rate and extent of biotransformation.

Research on aqueous neem leaf extract, which contains Nimbanal, indicates that its application to soil can affect soil microbial biomass and activity. While lower concentrations may lead to increased microbial activity, potentially due to nutrient availability, higher concentrations have been observed to reduce microbial activity, suggesting possible inhibitory effects of secondary metabolites present in the extract at elevated levels. This highlights the complex interaction between natural compounds and microbial communities, which are central to biodegradation processes. However, specific, detailed biodegradation pathways for Nimbanal as an isolated compound within natural ecosystems have not been extensively elucidated in the available literature.

Environmental Persistence and Dissipation Studies

Natural compounds derived from plants, including those found in neem, are generally characterized by lower environmental persistence compared to many synthetic chemicals, particularly synthetic insecticides. This characteristic contributes to their appeal as eco-friendly alternatives in various applications. For instance, neem-based pesticides are noted for their biodegradability and non-toxic nature, reducing the environmental load of synthetic chemicals.

Advanced Research Perspectives and Future Directions for Nimbanal Studies

Comprehensive Elucidation of Remaining Biosynthetic Intermediates and Enzymes

Despite progress in understanding the biosynthesis of complex natural products, the complete pathway for many compounds, including Nimbanal, often remains partially characterized. While the putative biosynthetic pathway for Neem tetranortriterpenoids has been predicted, detailed information regarding intermediate steps, specific enzymes, and regulatory mechanisms is limited. nih.gov

Future research should focus on employing advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR), to identify and characterize elusive biosynthetic intermediates. Genetic and genomic approaches, including gene knockout or overexpression studies in Azadirachta indica or engineered microbial hosts, can help pinpoint the enzymes responsible for specific transformations within the Nimbanal biosynthetic pathway. For instance, studies on other complex natural products, such as nemamides, have successfully identified enzymes like PKAL-1 and NEMT-1 involved in intermediate trafficking between polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems, offering insights into potential mechanisms relevant to Nimbanal. biorxiv.org The involvement of cytochrome P450 (CYP450) enzymes in secondary modifications during triterpenoid (B12794562) biosynthesis in Neem has been suggested, indicating a promising area for further enzymatic characterization. nih.gov Molecular dynamics simulations can also be leveraged to predict and confirm unknown intermediate structures and the roles of intermediary enzymes, as demonstrated in plumbagin (B1678898) biosynthesis. mdpi.com

Design and Synthesis of Novel Analogues with Enhanced Bioactivity or Specificity

Understanding the structure-activity relationship (SAR) of Nimbanal is crucial for developing analogues with improved bioactivity, enhanced specificity, or reduced undesirable effects. The total synthesis of ring C-seco limonoids, a class to which Nimbanal belongs, is an active area of research, providing a foundation for analogue generation. chemrxiv.org

Future efforts should involve the systematic design and synthesis of Nimbanal analogues by modifying specific functional groups or structural motifs. This can be guided by SAR studies, which aim to correlate structural changes with observed biological activities. For example, in studies of nematophin analogues, it was found that certain substitutions could distinctly increase antibacterial activity. nih.gov High-throughput screening of these synthesized analogues can then identify compounds with superior properties. The goal is to create a library of Nimbanal derivatives that can be evaluated for various applications, potentially leading to compounds with optimized potency against specific targets or broader spectrum activity, while maintaining or improving their favorable environmental profiles.

Integration of Multi-Omics Data for a Holistic Understanding of Nimbanal Biology

A comprehensive understanding of Nimbanal's biological roles, its production within the plant, and its interactions with biological systems necessitates an integrated multi-omics approach. Multi-omics technologies, including transcriptomics, proteomics, and metabolomics, provide distinct yet complementary insights into biological systems at different molecular levels. mdpi.comamazon.commetwarebio.com

Future research should integrate these diverse datasets to construct a holistic view of Nimbanal biology. Transcriptomic analysis can reveal gene expression patterns associated with Nimbanal biosynthesis and accumulation in different plant tissues or under various environmental conditions. Proteomics can identify the enzymes and other proteins involved in its production and cellular transport. Metabolomics, by characterizing the full complement of metabolites, can provide a snapshot of the metabolic state and identify precursors or co-occurring compounds that influence Nimbanal's activity or synthesis. mdpi.com By combining these "omics" layers through correlation analysis, network analysis, and machine learning techniques, researchers can uncover complex regulatory pathways, identify novel genes or proteins involved in Nimbanal metabolism, and gain deeper insights into its mechanism of action within the plant and in external biological interactions. metwarebio.comnih.gov

Exploration of New Biological Targets through High-Throughput Screening in Model Systems

Identifying the precise biological targets of Nimbanal is fundamental to understanding its mechanism of action and expanding its potential applications. High-throughput screening (HTS) is a powerful tool for rapidly testing large libraries of compounds against specific biological targets or in phenotypic assays. nih.govbmglabtech.com

Future studies should leverage HTS in various model systems, including cellular assays, enzyme assays, and whole-organism screens, to systematically identify novel biological targets for Nimbanal. This can involve screening Nimbanal against diverse protein families (e.g., receptors, enzymes, ion channels) or in phenotypic assays designed to identify compounds that modulate specific cellular processes. For instance, Nimbanal has already been investigated for its affinity to targets like TNF-alpha using molecular docking, demonstrating its potential as a therapeutic agent. HTS can accelerate the identification of "hits" or "leads" that affect targets in a desired way, providing starting points for further drug design and mechanistic studies. bmglabtech.com Follow-up studies using biochemical methods, genetic interactions, or computational inference will be crucial to confirm target engagement and elucidate the precise mechanism of action, including potential on-target and off-target effects. nih.gov

Development of Sustainable Biopesticide Formulations Utilizing Nimbanal

As a natural product derived from Neem, Nimbanal holds promise for the development of sustainable biopesticide formulations, aligning with the growing demand for environmentally friendly agricultural practices. Biopesticides offer advantages such as lower toxicity to non-target organisms, increased biodegradability, and reduced environmental impact compared to synthetic pesticides. scirp.orgazolifesciences.com

Future research should focus on optimizing Nimbanal's formulation to enhance its efficacy, stability, and delivery in agricultural settings. This includes exploring various formulation techniques, such as nano-encapsulation, which can improve the physicochemical properties of biopesticides, protect the active ingredient from environmental degradation, and facilitate targeted delivery. azolifesciences.comnih.gov Studies on neem oil-loaded zein (B1164903) nanoparticles, for example, have shown promising results in mitigating toxicity and improving stability. nih.gov Research should also investigate the compatibility of Nimbanal with integrated pest management (IPM) strategies and its potential synergistic effects with other natural or synthetic compounds. Developing cost-effective and scalable production methods for Nimbanal-based biopesticides will be essential for their widespread adoption and contribution to sustainable agricultural production.

Advanced Computational Modeling for Structure-Function Relationship Refinement

Computational modeling plays an increasingly vital role in understanding and predicting the behavior of chemical compounds, offering a cost-effective and efficient means to refine structure-function relationships for Nimbanal.

Future research should extensively utilize techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations. QSAR models can establish mathematical relationships between the chemical structure of Nimbanal and its analogues and their biological activities, enabling the prediction of activity for new, untested compounds. mdpi.comchemrxiv.org Molecular docking can predict how Nimbanal interacts with potential biological targets, identifying key binding sites and interaction forces. nih.govresearchgate.net MD simulations can provide dynamic insights into the stability of Nimbanal-target complexes and the conformational changes that occur upon binding, offering a more realistic representation of molecular interactions over time. mdpi.comnih.govresearchgate.net For Nimbanal, molecular docking and MD simulations have already been employed to assess its efficacy as a potential therapeutic agent, with results substantiating its promise. These advanced computational methods can guide the rational design of Nimbanal analogues with improved potency and selectivity, reducing the need for extensive experimental synthesis and testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.